molecular formula C18H13FN2OS B5709398 3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B5709398
M. Wt: 324.4 g/mol
InChI Key: HBYWNMYFGWTXRJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a naphthalen-1-ylcarbamothioyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with naphthalen-1-ylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or thiols.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles like amines or thiols; reactions can be conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it suitable for use in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and the naphthalen-1-ylcarbamothioyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-naphthyl)benzamide
  • 4-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide
  • N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide

Uniqueness

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the specific positioning of the fluorine atom and the naphthalen-1-ylcarbamothioyl group. This unique structure can result in distinct physicochemical properties, such as enhanced stability, increased binding affinity, and improved selectivity towards specific molecular targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(naphthalen-1-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-14-8-3-7-13(11-14)17(22)21-18(23)20-16-10-4-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYWNMYFGWTXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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